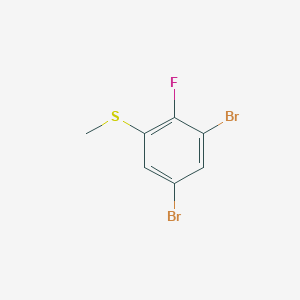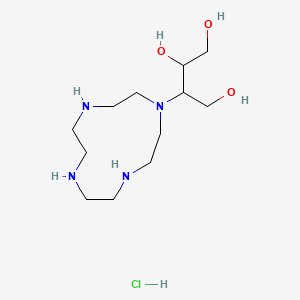
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is an organic compound with the molecular formula C12H29ClN4O3 and a molecular weight of 312.84 g/mol . This compound is an intermediate used in the synthesis of gadobutrol, a gadolinium-based contrast agent for magnetic resonance imaging (MRI) [2][2].
準備方法
The synthesis of 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride involves several steps. Initially, 1,4,7,10-tetraazacyclododecane is synthesized. This intermediate is then reacted with 1,2,4-butanetriol in the presence of either sodium hydroxide or hydrochloric acid to form the desired compound . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure optimal yield and purity .
化学反応の分析
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is primarily used as an intermediate in the production of gadobutrol, which is used as a contrast agent in MRI to visualize areas with disrupted blood-brain barriers and abnormal vascularity [2][2]. Additionally, it has applications in the synthesis of other complex organic molecules used in medicinal chemistry and pharmaceutical research .
作用機序
The primary mechanism of action for compounds derived from 1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride, such as gadobutrol, involves their ability to enhance the contrast in MRI images. Gadobutrol, for instance, interacts with water molecules in the body, altering their magnetic properties and thereby improving the visibility of certain tissues and abnormalities in MRI scans [2][2].
類似化合物との比較
1,2,4-butanetriol-3-(1,4,7,10-tetraazacyclododec-1-yl)4hydrochloride is similar to other compounds like 1,2,4-trihydroxybutane and 1,3,4-butanetriol . its unique structure, which includes the 1,4,7,10-tetraazacyclododecane moiety, makes it particularly valuable in the synthesis of gadolinium-based contrast agents . This distinguishes it from other similar compounds that may not have the same efficacy or application in MRI contrast enhancement .
特性
分子式 |
C12H29ClN4O3 |
|---|---|
分子量 |
312.84 g/mol |
IUPAC名 |
3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol;hydrochloride |
InChI |
InChI=1S/C12H28N4O3.ClH/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16;/h11-15,17-19H,1-10H2;1H |
InChIキー |
UALUBNYCZRCXAF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



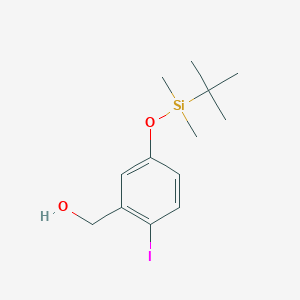

![acetic acid;(2S)-N-[(2S)-1-[[(2R)-3-[[(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-oxopropyl]disulfanyl]-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]butanediamide](/img/structure/B14770621.png)
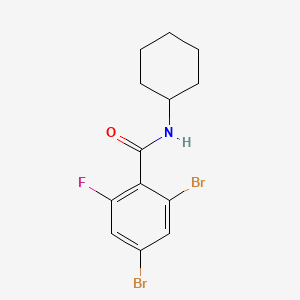
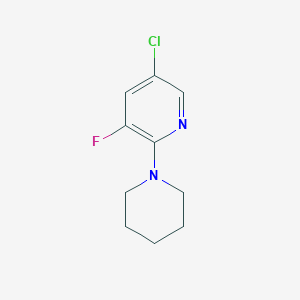
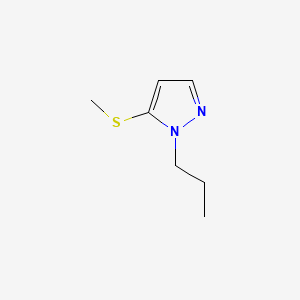
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)
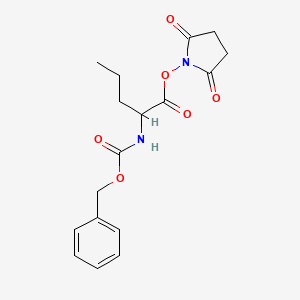

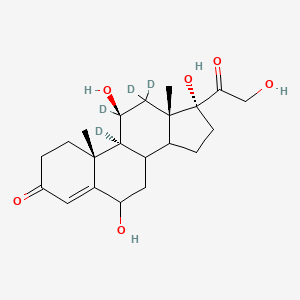
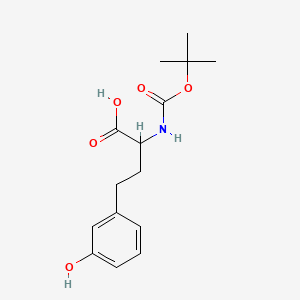
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
